(1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
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Overview
Description
(1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound with a unique structure that combines a furo[3,4-c]pyridine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common approach is to start with a furo[3,4-c]pyridine precursor, which is then functionalized through a series of reactions including alkylation, oxidation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the furo[3,4-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,4-c]pyridine derivatives and phenyl-substituted heterocycles. Examples include:
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
What sets (1E)-6-METHYL-1-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE apart is its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
(1E)-6-methyl-1-[(2-propan-2-yloxyphenyl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-10(2)22-14-7-5-4-6-12(14)9-15-13-8-11(3)19-17(20)16(13)18(21)23-15/h4-10H,1-3H3,(H,19,20)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIFGDIPTSNQCS-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CC=C3OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC=CC=C3OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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